molecular formula C8H8BrF3N2 B14778095 5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine

5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B14778095
M. Wt: 269.06 g/mol
InChI Key: RMIDFRCCPAKNHA-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C8H8BrF3N2 and a molecular weight of 269.06 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

5-bromo-N-methyl-6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C8H8BrF3N2/c1-13-7-3-2-5(9)6(14-7)4-8(10,11)12/h2-3H,4H2,1H3,(H,13,14)

InChI Key

RMIDFRCCPAKNHA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)Br)CC(F)(F)F

Origin of Product

United States

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